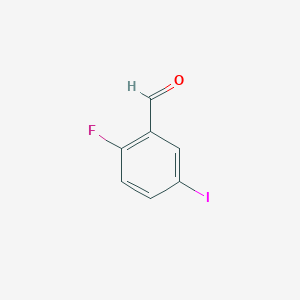

2-Fluoro-5-iodobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

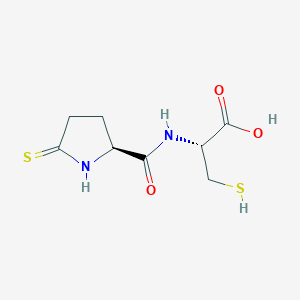

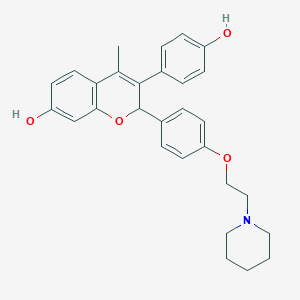

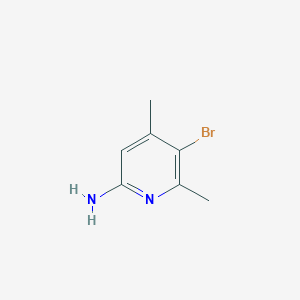

“2-Fluoro-5-iodobenzaldehyde” is a chemical compound with the linear formula FC6H3(I)CHO . It has a molecular weight of 250.01 .

Synthesis Analysis

The synthesis of “2-Fluoro-5-iodobenzaldehyde” involves several raw materials including N,N-Dimethylformamide, Sodium chloride, 1-Fluoro-4-iodobenzene, Diisopropylamine, Tetrahydrofuran, Diethyl ether, Hydrochloric acid, Acetic acid, Magnesium sulfate, and n-Butyllithium .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-iodobenzaldehyde” can be represented by the SMILES string [H]C(=O)c1cc(I)ccc1F . The InChI representation is 1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H .

Physical And Chemical Properties Analysis

“2-Fluoro-5-iodobenzaldehyde” appears as white to cream to pale yellow crystals or powder . It has a melting point of 40.0-49.0°C . The density is 2.0±0.1 g/cm³ . The boiling point is 261.9±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.0±3.0 kJ/mol . The flash point is 112.2±23.2 °C . The index of refraction is 1.640 . The molar refractivity is 45.9±0.3 cm³ .

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds : The compound is employed in the synthesis of fluorinated analogs of various organic molecules, such as combretastatin A-4, demonstrating its utility in creating compounds with potential anticancer activities (Lawrence et al., 2003). This highlights its role in medicinal chemistry, particularly in the development of novel therapeutic agents.

Catalysis and Chemical Reactions : It plays a critical role in catalysis, particularly in Heck and Suzuki reactions, where derivatives of 2-Fluoro-5-iodobenzaldehyde are used to create highly active catalysts for these reactions (Rocaboy & Gladysz, 2003). Such catalysts are essential in synthesizing biologically active compounds and materials science.

Fluorescence and Sensing : The structural features of 2-Fluoro-5-iodobenzaldehyde derivatives enable their application in the development of chemosensors, which are useful for detecting ions such as copper in environmental and biological systems (Gao et al., 2014). These sensors offer potential applications in environmental monitoring and diagnostics.

Organic Synthesis and Material Science : Its derivatives are used in synthesizing organic materials with specific properties, such as solvatochromic fluorophores. These materials are significant for studying biological systems and developing new materials with tailored optical properties (Okada, Sugai, & Chiba, 2016).

Theoretical and Computational Chemistry : Studies involving 2-Fluoro-5-iodobenzaldehyde contribute to theoretical and computational chemistry, providing insights into molecular structures and properties through techniques like Density Functional Theory (DFT) and spectroscopy (Iyasamy, Varadharajan, & Sivagnanam, 2016). These studies are crucial for understanding the fundamental aspects of chemical reactions and molecular dynamics.

Safety And Hazards

“2-Fluoro-5-iodobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

IUPAC Name |

2-fluoro-5-iodobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRCCQCPGMMGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584234 |

Source

|

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-iodobenzaldehyde | |

CAS RN |

146137-76-0 |

Source

|

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146137-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.